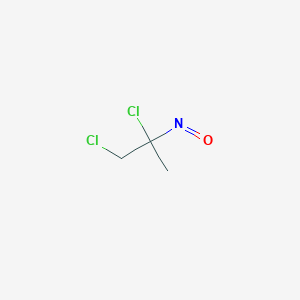
1,2-dichloro-2-nitrosopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dichloro-2-nitrosopropane is an organic compound with the molecular formula C₃H₅Cl₂NO It is a derivative of propane, where two hydrogen atoms are replaced by chlorine atoms and one hydrogen atom is replaced by a nitroso group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-2-nitrosopropane typically involves the chlorination of propane followed by the introduction of a nitroso group. One common method is the reaction of 1,2-dichloropropane with nitrosyl chloride (NOCl) under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl₄) at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by nitrosation. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the toxic nature of the reagents and the potential for hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,2-dichloro-2-nitrosopropane undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride (NaBH₄).
Substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.
Substitution: Aqueous sodium hydroxide (NaOH) or ammonia (NH₃) under reflux conditions.
Major Products Formed
Oxidation: Propane, 1,2-dichloro-2-nitro-.
Reduction: Propane, 1,2-dichloro-2-amino-.
Substitution: Propane, 1,2-dihydroxy-2-nitroso- or Propane, 1,2-diamino-2-nitroso-.
Aplicaciones Científicas De Investigación
1,2-dichloro-2-nitrosopropane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-dichloro-2-nitrosopropane involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This can result in changes in enzymatic activity and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propane, 1,2-dichloro-: Lacks the nitroso group, making it less reactive in certain chemical reactions.
Propane, 1,2-dichloro-2-nitro-: Contains a nitro group instead of a nitroso group, leading to different reactivity and applications.
Propane, 1,2-dichloro-2-amino-: Contains an amino group, which significantly alters its chemical properties and biological activity.
Uniqueness
1,2-dichloro-2-nitrosopropane is unique due to the presence of both chlorine and nitroso groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
Propiedades
Número CAS |
14825-96-8 |
|---|---|
Fórmula molecular |
C3H5Cl2NO |
Peso molecular |
141.98 g/mol |
Nombre IUPAC |
1,2-dichloro-2-nitrosopropane |
InChI |
InChI=1S/C3H5Cl2NO/c1-3(5,2-4)6-7/h2H2,1H3 |
Clave InChI |
RWLUVRSRFMGCME-UHFFFAOYSA-N |
SMILES |
CC(CCl)(N=O)Cl |
SMILES canónico |
CC(CCl)(N=O)Cl |
Sinónimos |
1,2-Dichloro-2-nitrosopropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















